molecular formula C21H25N3O2S B2444886 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 946209-31-0

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2444886
CAS No.: 946209-31-0
M. Wt: 383.51
InChI Key: OEHLERHGOQAUCR-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a novel synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked to a (methylthio)phenyl group via an oxalamide bridge. Tetrahydroquinoline derivatives are recognized scaffolds in pharmaceutical research, frequently investigated for their potential as receptor antagonists. Specifically, certain tetrahydroquinoline-carboxamide derivatives have been identified as potent P2X7 receptor antagonists, implicating them in research for modulating neuroinflammatory and autoimmune pathways . Furthermore, the oxalamide functional group is a valuable linker in molecular hybridization strategies, a technique used to create multi-targeted therapies or to improve the pharmacokinetic profile of drug candidates . This compound is supplied exclusively for research applications in vitro. It is intended for use by qualified researchers in laboratory settings only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-24-13-5-6-16-14-15(9-10-18(16)24)11-12-22-20(25)21(26)23-17-7-3-4-8-19(17)27-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHLERHGOQAUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

The compound's structural formula is represented as follows:

  • Molecular Formula : C21_{21}H22_{22}N3_{3}O3_{3}
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 946281-39-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The tetrahydroquinoline moiety is known to modulate enzyme activity and receptor binding, while the oxalamide group enhances its affinity for biological molecules through hydrogen bonding and other interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing neurotransmitter release and cellular signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

A series of studies have demonstrated the compound's efficacy against various cancer cell lines, including:

  • A549 (Lung Adenocarcinoma) : Induces apoptosis and inhibits cell proliferation.
  • HeLa (Cervical Carcinoma) : Disrupts cell cycle progression leading to increased cell death.
  • MCF-7 (Breast Cancer) : Shows significant cytotoxic effects.
Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
HeLa10Cell cycle arrest
MCF-712Increased reactive oxygen species

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry investigated the effects of this compound on A549 and HeLa cells. Results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability after treatment with varying concentrations of the compound over 48 hours .
  • Antimicrobial Assessment : In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. The findings revealed significant inhibitory effects on Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the key synthetic challenges in preparing N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, and how are they addressed?

The synthesis involves multi-step reactions, including the formation of tetrahydroquinoline and phenylthioethyl intermediates, followed by oxalamide coupling. Critical challenges include maintaining regioselectivity during heterocycle formation and ensuring high purity of the final product. Reaction conditions (e.g., solvent choice, temperature, catalysts like triethylamine) must be tightly controlled to optimize yields. Purification often requires column chromatography and recrystallization, validated via HPLC and NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amides and thioethers. High-resolution LC-MS or elemental analysis ensures purity (>95%) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs. For example, tetrahydroquinoline derivatives often target enzymes like kinases or GPCRs, while methylthiophenyl groups may influence redox pathways. Use in vitro enzyme inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assays) with appropriate controls. Cross-reference with PubChem data for structurally similar compounds to identify plausible targets .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) models interactions using crystallographic data of target proteins (e.g., kinases). Quantum mechanical calculations (DFT) assess electronic properties of the tetrahydroquinoline and methylthio groups, which influence binding affinity. Machine learning platforms like AlphaFold can predict protein-ligand dynamics, guiding mutagenesis studies .

Q. How can conflicting data on structure-activity relationships (SAR) be resolved for analogs of this compound?

Discrepancies often arise from variations in substituent positioning (e.g., methyl vs. chloro groups on the phenyl ring). Use comparative SAR studies with controlled substitutions. For example, highlights how tetrahydroquinoline modifications alter bioactivity. Pair experimental IC₅₀ values with computational electrostatic potential maps to isolate critical pharmacophores .

Q. What methodologies optimize the compound’s bioavailability and metabolic stability?

Conduct ADMET profiling using in vitro microsomal stability assays and Caco-2 permeability tests. Introduce prodrug strategies (e.g., esterification of hydroxyl groups) or nanoformulation (liposomal encapsulation) to enhance solubility. Pharmacokinetic studies in rodent models track plasma half-life and tissue distribution, validated via LC-MS/MS .

Q. How can reaction pathways be redesigned to improve scalability without compromising yield?

Apply process chemistry principles:

  • Replace hazardous solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Optimize catalyst loading (e.g., Pd/C for hydrogenation) via Design of Experiments (DoE).
  • Implement continuous flow synthesis for exothermic steps to enhance reproducibility. emphasizes computational reaction path analysis to minimize trial-and-error approaches .

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